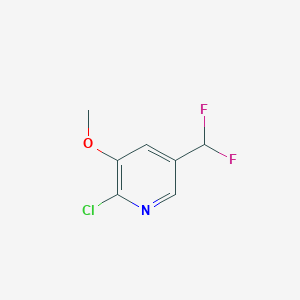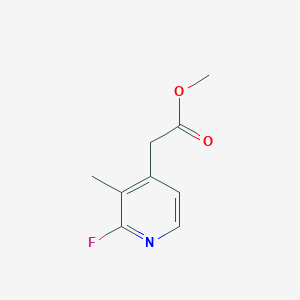
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate: is a chemical compound with the following structure:
CH3COOCH2C6H3N(CH3)F
It belongs to the class of pyridine derivatives and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound can be achieved through an optimized strategy starting from 2-fluoro-4-methylpyridine . Here are the key steps:
Hydroxyethylation: The reaction of with or yields the corresponding hydroxyethylated intermediate.
Esterification: The hydroxyethylated intermediate reacts with acetic acid to form .
Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes based on the synthetic routes described above.
Análisis De Reacciones Químicas
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation: Oxidation of the alcohol moiety can lead to the corresponding carboxylic acid.
Hydroxyethylation: Use or with a base (e.g., potassium carbonate) in a solvent (e.g., DMF).
Esterification: Employ acetic acid and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may serve as a scaffold for designing kinase inhibitors due to its pyridine-imidazole core.
Biological Studies: Researchers explore its effects on cellular processes, including inflammation pathways.
Industry: It could find applications in agrochemicals, pharmaceuticals, or materials science.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets, modulating cellular signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
SB203580 (1): A well-known p38α MAP kinase inhibitor.
ML3403 (2): Another pyridinylimidazole-based p38α MAP kinase inhibitor.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10FNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
Clave InChI |
KRQHZSJOUXTARL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1F)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


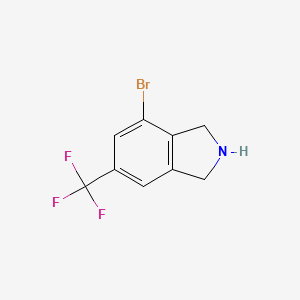
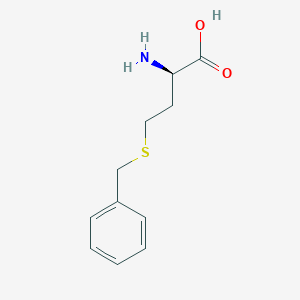
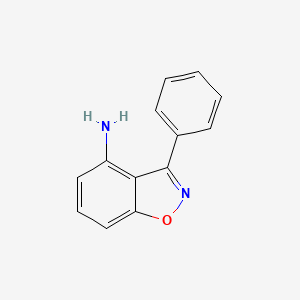
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline trihydrochloride](/img/structure/B12965493.png)
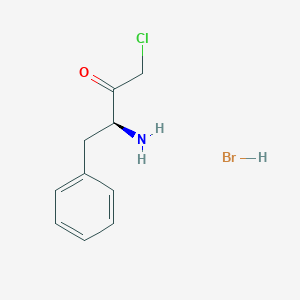
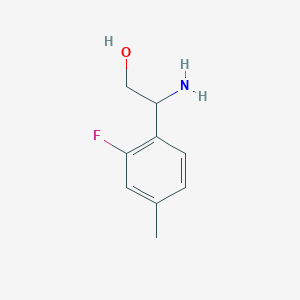
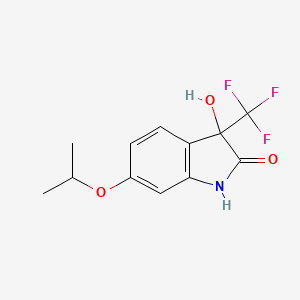
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
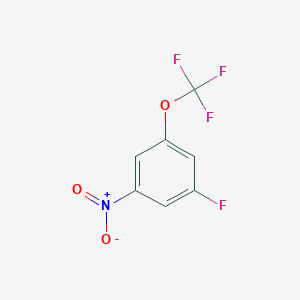
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
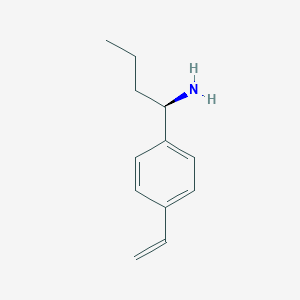
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
